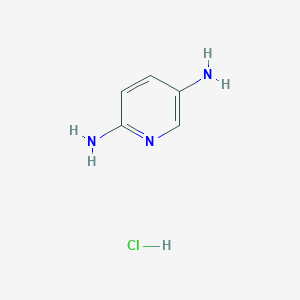

2,5-Diaminopyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine-2,5-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-1-2-5(7)8-3-4;/h1-3H,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEVJZIFDUIMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-35-3 | |

| Record name | 2,5-Pyridinediamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26878-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: The Versatility of a Pyridine Building Block

An In-depth Technical Guide to the Physical Properties of 2,5-Diaminopyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

2,5-Diaminopyridine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of two reactive amino groups on the pyridine scaffold makes it a versatile building block for synthesizing a wide array of more complex molecules.[1] Specifically, it serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, and has applications in biochemical research to study cellular pathways.[1] This guide provides a detailed examination of the core physical properties of this compound, offering both established data and field-proven methodologies for its characterization. The focus will be on the dihydrochloride form, which is commonly available commercially.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of all subsequent experimental work, from reaction setup to formulation. The following table summarizes the key physical data for 2,5-Diaminopyridine Dihydrochloride.

| Property | Value | Source(s) |

| Chemical Name | 2,5-Pyridinediamine, dihydrochloride | [1][2] |

| Synonyms | 2,5-Diaminopyridine dihydrochloride | [3][4] |

| CAS Number | 26878-35-3 | [1][3][4] |

| Molecular Formula | C₅H₇N₃ · 2HCl | [1][3][4] |

| Molecular Weight | 182.05 g/mol | [1][4] |

| Appearance | Purple solid; light pink powder; brown-gray solid | [1][2] |

| Melting Point | 264 °C (decomposes) - 271 °C | [1][2][3] |

| Water Solubility | 1000 g/L (at 20 °C) | [2] |

Section 1: Thermal Analysis - Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. For pure compounds, the melting range is typically narrow (0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range.[5] 2,5-Diaminopyridine dihydrochloride exhibits a high melting point, which is characteristic of ionic salts, and it decomposes upon melting.[3]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for accurately measuring the melting point range using a modern digital melting point apparatus. The underlying principle is the controlled heating of a small, packed sample while observing the precise temperature of phase transition from solid to liquid.[6]

Methodology:

-

Sample Preparation:

-

Ensure the 2,5-Diaminopyridine dihydrochloride sample is completely dry, as residual solvent can act as an impurity.[7]

-

Place a small amount of the crystalline solid onto a clean, dry surface (like a watch glass).

-

Gently tap the open end of a glass capillary tube into the sample to collect a small amount of powder.

-

Invert the tube and tap its sealed bottom on a hard surface to pack the solid into the bottom. The packed sample height should be 1-2 mm.[8] Dropping the tube through a long, narrow glass tube can aid in efficient packing.[5][7]

-

-

Apparatus Setup & Measurement:

-

Turn on the melting point apparatus and set the starting temperature to at least 15-20°C below the expected melting point (e.g., start at ~245°C).[7]

-

Set a slow ramp rate of 1-2°C per minute. A slow heating rate is crucial for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Insert the packed capillary tube into the sample holder of the apparatus.[7]

-

-

Data Recording:

-

Observe the sample through the magnified viewfinder.

-

Record the first temperature (T₁) when the first droplet of liquid becomes visible.[7]

-

Record the second temperature (T₂) when the entire sample has completely melted into a transparent liquid.[7]

-

The melting point is reported as the range T₁ - T₂.

-

Allow the apparatus to cool significantly before running subsequent samples.[7]

-

Workflow for Melting Point Determination

Caption: Figure 1: A stepwise workflow for accurate melting point determination.

Section 2: Solubility Profile

Solubility is a fundamental thermodynamic property crucial for drug development, dictating bioavailability and formulation strategies. 2,5-Diaminopyridine dihydrochloride is highly soluble in water[2], a property attributed to the polar amino groups and the ionic nature of the hydrochloride salt, which readily interact with polar water molecules.

Experimental Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[9] It involves agitating an excess of the solid solute in the solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Methodology:

-

System Preparation:

-

For each solvent to be tested (e.g., water, ethanol, DMSO), add a pre-weighed excess amount of 2,5-Diaminopyridine dihydrochloride to a sealed vial or flask. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[10]

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.[11]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Immediately separate the saturated solution from the solid phase. This can be achieved by filtering the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) or by centrifugation.[11][12]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved 2,5-Diaminopyridine dihydrochloride using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original solubility in units such as mg/mL or mol/L. A minimum of three replicate determinations is recommended.[11]

-

Workflow for Solubility Assessment

Caption: Figure 2: The standard shake-flask method for equilibrium solubility.

Section 3: Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.[13] For 2,5-Diaminopyridine dihydrochloride, both ¹H and ¹³C NMR would provide distinct fingerprints.

-

¹H NMR: The aromatic protons on the pyridine ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm).[13][14] Protonation of the ring nitrogen by HCl causes a general downfield shift of all ring protons due to the increased electron-withdrawing effect of the positively charged nitrogen atom.[15] The protons of the two amino groups (-NH₂) would appear as distinct signals, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR: The carbon atoms of the pyridine ring will show signals in the aromatic region of the spectrum. The carbons directly bonded to the nitrogen atoms will be the most deshielded.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For 2,5-Diaminopyridine dihydrochloride, the following peaks are anticipated:

-

N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3200-3500 cm⁻¹.[16][17] These correspond to the symmetric and asymmetric stretching vibrations of the -NH₂ groups.

-

N-H Bending: A primary amine N-H "scissoring" vibration typically appears as a moderately strong band around 1580-1650 cm⁻¹.[17]

-

C-N Stretching: The stretching vibration for aromatic C-N bonds is typically strong and found in the 1250-1335 cm⁻¹ region.[17]

-

Aromatic C-H and C=C Stretching: Vibrations associated with the pyridine ring will also be present in their characteristic regions.

The choice of solvent can influence the exact position of IR absorption bands, particularly those involved in hydrogen bonding like the N-H stretch.[18]

Experimental Protocol: Acquiring an FTIR Spectrum (ATR Method)

Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of the solid 2,5-Diaminopyridine dihydrochloride powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Scan: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

This guide has detailed the essential physical properties of 2,5-Diaminopyridine dihydrochloride, a compound of considerable utility in research and development. The provided data, summarized in a clear tabular format, and the robust, step-by-step protocols for characterization offer a comprehensive resource for scientists. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.

References

- Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy.

- Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.

- PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].

- University of Calgary Department of Chemistry. (n.d.). Melting point determination.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points.

- BTC. (2024, July 14). What is the NMR spectrum of Pyridine Series compounds like?.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,....

- SlideShare. (2021, September 19). experiment (1) determination of melting points.

- National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.

- ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF.

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- Chemistry, University of Wisconsin-Madison. (n.d.). Amine infrared spectra.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- Amerigo Scientific. (n.d.). 2,5-Diaminopyridine dihydrochloride (97%).

- Georganics. (2025, February 18). 2,5-DIAMINOPYRIDINE SAFETY DATA SHEET.

- SpectraBase. (n.d.). 2,6-DIAMINOPYRIDINE-HYDROCHLORIDE.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.

- ResearchGate. (n.d.). (PDF) Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II).

- PubMed. (n.d.). (15)N NMR Spectroscopy, X-ray and Neutron Diffraction, Quantum-Chemical Calculations, and UV/vis-Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases.

- PubMed. (2015, February 5). Spectroscopic (FT-IR, FT-Raman and UV-Visible) investigations, NMR chemical shielding anisotropy (CSA) parameters of 2,6-Diamino-4-chloropyrimidine for dye sensitized solar cells using density functional theory.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 2,5-Diaminopyridine 97 26878-35-3 [sigmaaldrich.com]

- 4. 2,5-Diaminopyridine dihydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,5-Diaminopyridine Hydrochloride

Abstract

2,5-Diaminopyridine and its hydrochloride salts are pivotal heterocyclic building blocks in modern medicinal chemistry and materials science. Their unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make them essential intermediates in the synthesis of a wide array of functional molecules, particularly in the development of pharmaceuticals targeting neurological disorders.[1] This guide provides a comprehensive analysis of the chemical structure, bonding characteristics, and physicochemical properties of 2,5-Diaminopyridine dihydrochloride. We will delve into the spectroscopic techniques used for its characterization, outline a representative synthetic protocol, and discuss its key applications, offering a holistic view for researchers, scientists, and drug development professionals.

Molecular Structure and Conformation

2,5-Diaminopyridine dihydrochloride is an aromatic heterocyclic amine salt. The core of the molecule is a pyridine ring, a six-membered heterocycle containing five carbon atoms and one nitrogen atom. This ring is substituted with two amino (-NH₂) groups at positions 2 and 5. In the dihydrochloride salt form, the molecule is protonated at two of its basic nitrogen sites by two equivalents of hydrochloric acid, forming a salt with the empirical formula C₅H₇N₃ · 2HCl.[2]

The protonation typically occurs at the most basic sites: the pyridine ring nitrogen and one of the exocyclic amino groups, or both amino groups, depending on the crystalline solid-state arrangement. This protonation is critical as it significantly influences the molecule's solubility, stability, and electronic properties. The positive charges are balanced by two chloride (Cl⁻) counter-ions.

Caption: Figure 1: 2D representation of 2,5-Diaminopyridine dihydrochloride.

Electronic Structure and Bonding Analysis

The bonding in 2,5-diaminopyridine dihydrochloride is a combination of covalent and ionic interactions.

-

Covalent Bonding: Within the 2,5-diaminopyridinium cation, atoms are linked by covalent bonds. The pyridine ring is aromatic, characterized by a delocalized π-electron system across the sp²-hybridized carbon and nitrogen atoms. This aromaticity confers significant thermodynamic stability to the core structure. The amino groups attached to the ring can participate in this resonance, donating electron density into the ring, which influences its reactivity.

-

Ionic Bonding: The dihydrochloride salt is formed through the electrostatic attraction between the positively charged diaminopyridinium cation and the negatively charged chloride anions. The protonation of the nitrogen atoms creates formal positive charges, making these sites acidic and capable of forming strong hydrogen bonds.

-

Hydrogen Bonding: In the solid state, extensive hydrogen bonding is expected between the ammonium protons (N⁺-H) and the chloride anions (Cl⁻), as well as between the amino/ammonium groups themselves. This network of hydrogen bonds is a dominant factor in determining the crystal lattice structure and contributes significantly to the compound's melting point and solubility characteristics.

Physicochemical Properties

The hydrochloride salt form enhances the aqueous solubility of the parent diamine, which is a critical attribute for its application in biological systems and as a reagent in aqueous reaction media. Key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N₃ · 2HCl | [1][3] |

| Molecular Weight | 182.05 g/mol | [1][2][4] |

| Appearance | Purple, light pink, or brown-gray solid | [1][5] |

| Melting Point | 264 - 271 °C (decomposes) | [1][5] |

| Solubility | Soluble in water (1000 g/L at 20 °C) | [5] |

| CAS Number | 26878-35-3 | [1][3][4] |

Synthesis and Purification

2,5-Diaminopyridine is typically synthesized via the amination of substituted pyridines. A common laboratory-scale method involves a copper-catalyzed reaction, which offers good yields and selectivity.

Caption: Figure 2: A generalized workflow for the synthesis and purification of 2,5-diaminopyridine.

Experimental Protocol: Copper-Catalyzed Amination

This protocol is adapted from a general procedure for the amination of pyridine derivatives.[6]

-

Reaction Setup: In a sealed reaction tube, combine the pyridine starting material (e.g., 2-bromo-5-nitropyridine, as a precursor) (0.25 mmol), a copper catalyst complex (e.g., [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃]) (0.0025 mmol), Cesium Carbonate (Cs₂CO₃) (1 mmol), and Tetrabutylammonium Bromide (TBAB) (0.25 mmol).

-

Add Reagents: Add concentrated aqueous ammonia (0.5 mL) and water (0.5 mL) to the tube.

-

Reaction: Seal the tube and heat the mixture to 110-140 °C with vigorous stirring for 8-24 hours. The initial nitropyridine would be reduced in a separate step to yield the diamine.

-

Workup: After cooling the reaction to room temperature, pour the mixture into a saturated sodium chloride solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by recrystallization or column chromatography on silica gel to yield pure 2,5-diaminopyridine.[6]

-

Salt Formation: To obtain the dihydrochloride salt, the purified diamine is dissolved in a suitable solvent (e.g., isopropanol) and treated with two equivalents of concentrated hydrochloric acid or HCl gas. The resulting precipitate is then filtered and dried.

Structural Characterization and Analysis

The definitive confirmation of the structure and bonding of 2,5-diaminopyridine dihydrochloride requires a suite of analytical techniques. Each method provides complementary information, creating a self-validating system for structural elucidation.

Caption: Figure 3: Integrated analytical workflow for confirming molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons on the pyridine ring, whose chemical shifts and coupling patterns would confirm the 2,5-substitution pattern. Additional, likely broad, signals would correspond to the protons on the nitrogen atoms (N-H). Their chemical shifts can be highly variable and dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms of the pyridine ring, confirming the molecule's asymmetry. The chemical shifts provide insight into the electronic environment of each carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

-

N-H Stretching: Strong, broad absorptions are expected in the 3200-3500 cm⁻¹ region, characteristic of the N-H stretching vibrations in the amino and protonated ammonium groups.

-

Aromatic C-H Stretching: Weaker absorptions typically appear just above 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: A series of sharp to medium bands in the 1400-1650 cm⁻¹ region are indicative of the aromatic pyridine ring vibrations.[7]

-

N-H Bending: Bending vibrations for the amino groups typically appear in the 1550-1650 cm⁻¹ region.

The FTIR spectrum serves as a rapid and reliable fingerprint for confirming the presence of the key functional moieties.[8][9]

X-Ray Crystallography

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the crystalline state.[10] For 2,5-diaminopyridine dihydrochloride, an XRD analysis would:

-

Unambiguously confirm the molecular connectivity.

-

Provide precise bond lengths and angles for all covalent bonds.

-

Determine the exact locations of protonation on the nitrogen atoms.

-

Elucidate the crystal packing arrangement and map the intricate network of hydrogen bonds between the diaminopyridinium cation and the chloride anions.

In the absence of suitable single crystals, X-Ray Powder Diffraction (XRPD) is a powerful alternative for characterizing the crystalline form and is widely used in the pharmaceutical industry.[11]

Applications in Research and Drug Development

The structural features of 2,5-diaminopyridine hydrochloride make it a valuable precursor in several high-value applications.

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.[1] Its derivatives are explored for their potential to enhance nerve growth factor (NGF) levels, making them relevant for developing treatments for neurodegenerative diseases like Alzheimer's.[1] The 2-aminopyridine scaffold, in general, is a well-established pharmacophore in drug discovery.[12]

-

Biochemical Research: The compound is used as a tool in neurobiology to study cellular pathways, neuronal survival, and differentiation.[1]

-

Organic and Materials Synthesis: It serves as a ligand in coordination chemistry and as a monomer for specialized polymers. It has been used to synthesize organic-inorganic hybrid compounds with unique properties. Its diamino functionality allows it to be a linker in the construction of more complex molecular architectures.

Safety and Handling

According to its Safety Data Sheet (SDS), 2,5-diaminopyridine and its salts are hazardous materials that require careful handling.[2][13][14]

-

Hazards: The compound is classified as toxic if swallowed or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[13][14]

-

Handling Precautions: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.

-

Storage: Store in a cool, dry, and tightly closed container, away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound is a fundamentally important heterocyclic compound whose utility is deeply rooted in its chemical structure. The combination of an aromatic pyridine core, two nucleophilic amino groups, and the enhanced aqueous solubility conferred by hydrochloride salt formation provides a unique set of properties. Its structure, characterized by a network of covalent, ionic, and hydrogen bonds, is readily confirmed through a combination of NMR, FTIR, and X-ray diffraction techniques. This robust structural foundation makes it an indispensable and versatile building block for advancing research in drug discovery, neurobiology, and materials science.

References

- Chem-Impex. 2,5-Diaminopyridine dihydrochloride. URL: https://www.chemimpex.com/products/2-5-diaminopyridine-dihydrochloride/26878-35-3

- PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/22457942

- ChemicalBook. 2,5-Diaminopyridine synthesis. URL: https://www.chemicalbook.com/synthesis/4318-76-7.htm

- Fisher Scientific. Safety Data Sheet: 2,5-Diaminopyridine. URL: https://www.fishersci.com/sdsitems/21005/S21005A.

- Echemi. 2,5-Diaminopyridine dihydrochloride. URL: https://www.echemi.com/products/26878-35-3.html

- Amerigo Scientific. 2,5-Diaminopyridine dihydrochloride (97%). URL: https://www.amerigoscientific.com/2-5-diaminopyridine-dihydrochloride-97-26878-35-3-193755.html

- Sigma-Aldrich. Safety Data Sheet: 2,5-Diaminopyridine. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a77997

- Chem-Impex. 2,6-Diaminopyridine. URL: https://www.chemimpex.com/products/2-6-diaminopyridine/141-86-6

- Georganics. Safety Data Sheet: 2,5-Diaminopyridine. URL: https://www.georganics.sk/media/msds/GEO-04049.pdf

- Sigma-Aldrich. 2,5-Diaminopyridine dihydrochloride 97%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/193755

- Biosynth. 2,5-Diaminopyridine dihydrochloride. URL: https://www.biosynth.com/p/FD55082/2-5-diaminopyridine-dihydrochloride

- ResearchGate. FT-IR spectra of 2,5-dihydroxy-P-benzoquinone complexes. URL: https://www.researchgate.net/figure/FT-IR-spectra-of-a-2-5-dihydroxy-P-benzoquinone-complexes-with-a-2-aminopyridine_fig2_228833957

- Thermo Fisher Scientific. Safety Data Sheet: 2,3-Diaminopyridine. URL: https://www.thermofisher.

- Santa Cruz Biotechnology. 2,5-Diaminopyridine. URL: https://www.scbt.com/p/2-5-diaminopyridine-4318-76-7

- Sigma-Aldrich. 2,5-Diaminopyridine 97%. URL: https://www.sigmaaldrich.com/specification-sheets/383/716/530603-BULK.

- ChemicalBook. 2,6-Diaminopyridine(141-86-6) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/141-86-6_1hnmr.htm

- Indo Global Journal of Pharmaceutical Sciences. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. URL: https://www.iglobaljournal.com/wp-content/uploads/2017/07/40.2011-1.pdf

- Fisher Scientific. Safety Data Sheet: 2,6-Diaminopyridine. URL: https://www.fishersci.com/msds?productName=A12295

- ResearchGate. FT-IR spectra of (a) 2,6-diaminopyridine... URL: https://www.researchgate.net/figure/FT-IR-spectra-of-a-2-6-diaminopyridine-b-tris-aldehyde-TFPT-and-c-nitrogen_fig2_369527926

- ChemicalBook. 2,3-Diaminopyridine(452-58-4) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/452-58-4_1hnmr.htm

- Google Patents. CN101029021A - Production of 2,6-diamino-pyridine. URL: https://patents.google.

- MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives. URL: https://www.mdpi.com/1420-3049/27/19/6274

- NIST WebBook. 2-Aminopyridine. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C504290&Type=IR-SPEC&Index=1

- ResearchGate. 1 H NMR and IR spectra of compounds 2-5. URL: https://www.researchgate.net/figure/1-H-NMR-and-IR-spectra-of-compounds-2-5_tbl2_282880721

- RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34932d

- ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. URL: https://www.researchgate.net/publication/7452620_FTIR_FT-Raman_spectra_and_ab_initio_DFT_vibrational_analysis_of_2-amino-5-chloropyridine

- MDPI. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. URL: https://www.mdpi.com/1420-3049/27/10/3313

- Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted). URL: https://hmdb.ca/spectra/nmr_one_d/245509

- PubMed. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. URL: https://pubmed.ncbi.nlm.nih.gov/16413727/

- MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. URL: https://www.mdpi.com/2073-4352/13/4/665

- MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. URL: https://www.mdpi.com/2304-6740/10/11/169

- Nature. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. URL: https://www.

- JOCPR. X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). URL: https://www.jocpr.com/articles/xray-diffraction-studies-of-cu-ii-co-ii-fe-ii-complexes-with-rs--4-7chloro4quinolyl-amino-pentyldiethylamine-diphos.pdf

- ResearchGate. Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. URL: https://www.researchgate.net/publication/250041432_Synthesis_and_X-Ray_Crystallographic_Analysis_of_Some_16-Dihydro-1245-tetrazines

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-Diaminopyridin -dihydrochlorid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,5-Diaminopyridine dihydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | C5H8ClN3 | CID 22457942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2,5-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. georganics.sk [georganics.sk]

2,5-Diaminopyridine hydrochloride CAS number 26878-35-3

An In-Depth Technical Guide to 2,5-Diaminopyridine Hydrochloride (CAS: 26878-35-3)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 26878-35-3), a pivotal chemical intermediate for professionals in research, drug development, and material science. This guide moves beyond a simple recitation of facts to explore the causality behind its applications, providing field-proven insights into its synthesis, reactivity, and utility.

Core Chemical Identity and Physicochemical Profile

This compound is the dihydrochloride salt of pyridine-2,5-diamine.[1] The presence of the hydrochloride salt enhances its water solubility and stability compared to the free base, making it a convenient form for storage and handling in laboratory settings.[1] Its structure, featuring a pyridine core with two amino groups at the C2 and C5 positions, is the foundation of its versatile reactivity.[1] These amino groups serve as key functionalization points for building more complex molecular architectures.[1]

The compound typically appears as a purple, brownish-grey, or white to off-white crystalline solid.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 26878-35-3 | [2][4] |

| Molecular Formula | C₅H₇N₃·2HCl | [1][2][4] |

| Molecular Weight | 182.05 g/mol | [2][4] |

| Appearance | Purple / Brownish-grey / Off-white solid | [2][3][5] |

| Melting Point | 264 - 271 °C (decomposes) | [2][4][6] |

| Solubility | Soluble in water (1000 g/L at 20 °C) | [1][3] |

| InChI Key | RWHNUWWUPZKDQP-UHFFFAOYSA-N | [1][4] |

| SMILES | NC1=CC=C(N)N=C1.Cl.Cl | [1] |

| EC Number | 248-083-4 | [3][4] |

Synthesis and Purification: A Methodological Deep Dive

The synthesis of diaminopyridines is a fundamental process in heterocyclic chemistry. While various routes exist, a common and illustrative method involves the amination of a di-halogenated pyridine precursor. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

Workflow: Copper-Catalyzed Amination of 2,5-Dibromopyridine

This protocol outlines a general procedure for the synthesis of 2,5-diaminopyridine, which can then be converted to its hydrochloride salt. The causality for this choice rests on the reliability of copper-catalyzed C-N bond formation for aromatic amines.

Sources

- 1. CAS 26878-35-3: 2,5-Pyridinediamine, hydrochloride (1:2) [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. 2,5-二氨基吡啶 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2,5-Diaminopyridine dihydrochloride | 26878-35-3 [chemicalbook.com]

2,5-Diaminopyridine hydrochloride molecular weight and formula

An In-Depth Technical Guide to 2,5-Diaminopyridine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,5-Diaminopyridine and its hydrochloride salts, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its core chemical properties, synthesis protocols, key applications, and essential safety guidelines, offering field-proven insights into its practical use.

Core Chemical Identity: Distinguishing the Forms

A critical first step when working with 2,5-Diaminopyridine is to distinguish between its free base form and its common salt forms, as their properties, particularly molecular weight and solubility, differ significantly. The dihydrochloride is the most frequently supplied commercial form due to its enhanced stability and solubility in aqueous media.

The fundamental structures are presented below, highlighting the protonation sites.

Caption: Chemical structures of 2,5-Diaminopyridine and its dihydrochloride salt.

Below is a summary of the key identifiers for these compounds.

| Property | 2,5-Diaminopyridine (Free Base) | This compound | 2,5-Diaminopyridine Dihydrochloride |

| Molecular Formula | C₅H₇N₃[1][2] | C₅H₈ClN₃[3] | C₅H₇N₃·2HCl[4][5][6] |

| Molecular Weight | 109.13 g/mol [1][2] | 145.59 g/mol [3] | 182.05 g/mol [4][5][6] |

| CAS Number | 4318-76-7[1][2] | 119261-84-6[3][7] | 26878-35-3[4][5][6] |

| IUPAC Name | pyridine-2,5-diamine | pyridine-2,5-diamine;hydrochloride[3] | pyridine-2,5-diamine;dihydrochloride |

| PubChem CID | 20314[3] | 22457942[3] | 117889[4] |

Physicochemical & Spectroscopic Profile

The physical properties of these compounds dictate their handling, reaction conditions, and purification strategies. The hydrochloride salts exhibit significantly higher melting points and water solubility compared to the free base, which is a common characteristic of amine salts.

| Property | Value | Form | Significance for Researchers |

| Appearance | Yellow to purple crystalline powder[1]; Brown to black solid[1] | Free Base | Color variation suggests potential for oxidation; inert atmosphere storage is recommended. |

| Purple solid[4]; Light pink/brown-gray solid[6] | Dihydrochloride | Indicates a stable, crystalline solid suitable for accurate weighing. | |

| Melting Point | 110.3 °C[1] | Free Base | A relatively low melting point allows for melt-phase reactions if necessary. |

| 264-271 °C (decomposes)[4] | Dihydrochloride | High melting point with decomposition indicates strong ionic interactions and thermal stability up to this range. | |

| Boiling Point | 180 °C @ 12 mmHg[1][8][9] | Free Base | Can be purified by vacuum distillation, though care must be taken to avoid thermal degradation. |

| Water Solubility | 1000 g/L (at 20 °C)[6] | Dihydrochloride | Excellent solubility makes it ideal for aqueous-phase reactions and simplifies workup procedures. |

| pKa | 6.48 (at 20 °C)[1] | Free Base | This value is crucial for selecting appropriate bases for deprotonation in reactions and for designing buffer systems. The pKa of 2-aminopyridine is similar at 6.86.[10] |

Synthesis and Purification

A common and reliable method for synthesizing the 2,5-Diaminopyridine free base is through the catalytic reduction of 2-Amino-5-nitropyridine. This method is favored for its high yield and the relative availability of the starting material.

Caption: Workflow for the synthesis of 2,5-Diaminopyridine from 2-Amino-5-nitropyridine.

Experimental Protocol: Synthesis of 2,5-Diaminopyridine

This protocol describes the reduction of 2-Amino-5-nitropyridine using Palladium on carbon (Pd/C) as a catalyst.[1][9]

-

Setup: In a round-bottom flask suitable for hydrogenation, dissolve 2-Amino-5-nitropyridine in a solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Causality Note: Pd/C is an excellent catalyst for the reduction of aromatic nitro groups to amines with high efficiency and selectivity.

-

Reaction: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure (or use a hydrogen balloon). Alternatively, a hydrogen transfer agent like hydrazine or ammonium formate can be used. Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The Pd/C catalyst can be pyrophoric upon drying; keep the filter cake wet during handling.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid is 2,5-Diaminopyridine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Applications in Research and Development

The utility of this compound stems from the two reactive amine groups and the pyridine core, making it a versatile precursor for a wide range of complex molecules.

Caption: Role of 2,5-Diaminopyridine as a versatile precursor in multiple industries.

-

Pharmaceutical Development : This compound is a critical building block for synthesizing various pharmaceuticals.[4] It is a key intermediate in the development of drugs targeting neurological disorders, partly due to its role in molecules that can enhance nerve growth factor (NGF) levels.[4] Furthermore, it is used in the synthesis of imidazopyridines, a class of compounds with diverse biological activities.[9][11]

-

Materials Science : In polymer chemistry, 2,5-Diaminopyridine serves as a monomer for creating organo-soluble polyimides.[1][9] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the electronics and aerospace industries.[12]

-

Organic Synthesis : The presence of two distinct amino groups allows it to be a versatile tool for organic chemists.[12] It can participate in a variety of chemical reactions, serving as a scaffold to build more complex molecular architectures.[4]

-

Agrochemicals : The compound has been explored for its potential use in agrochemicals to improve plant growth and resistance to environmental stress.[4]

Safety, Handling, and Storage

Due to its toxicity profile, strict adherence to safety protocols is mandatory when handling 2,5-Diaminopyridine and its salts.

-

Hazard Identification :

-

Handling & Personal Protective Equipment (PPE) :

-

Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[13]

-

Use a dust mask (e.g., N95) when handling the solid powder.

-

Wash hands thoroughly after handling.[13]

-

-

Storage :

-

Disposal :

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

-

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its unique molecular structure. Its dihydrochloride salt offers superior handling and solubility properties for aqueous applications. For researchers in drug discovery, organic synthesis, and materials science, a thorough understanding of its distinct forms, physicochemical properties, and safety requirements is paramount to leveraging its full potential as a versatile building block for innovation.

References

- 2,5-Diaminopyridine dihydrochloride (97%). Amerigo Scientific. [Link]

- This compound.

- 2,5-DIAMINOPYRIDINE SAFETY D

- 2,6-Diaminopyridine: A Versatile Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 2-Aminopyridine.

- Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

- Production of 2,6-diamino-pyridine.

- Efficient Synthesis of 2-Aminopyridine Deriv

- 2,3-Diaminopyridine.

- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.

- 2,5-Diaminopyridine, 97%.

- Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega, American Chemical Society. [Link]

Sources

- 1. 2,5-Diaminopyridine CAS#: 4318-76-7 [m.chemicalbook.com]

- 2. 2,5-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C5H8ClN3 | CID 22457942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,5-Diaminopyridine dihydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. echemi.com [echemi.com]

- 7. This compound | CAS:119261-84-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 8. 2,5-Diaminopyridine | 4318-76-7 [chemicalbook.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 2,5-Diaminopyridine | 4318-76-7 [smolecule.com]

- 13. fishersci.com [fishersci.com]

- 14. georganics.sk [georganics.sk]

- 15. fishersci.com [fishersci.com]

2,5-Diaminopyridine hydrochloride solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of 2,5-Diaminopyridine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical and chemical synthesis.[1] Solubility is a critical determinant of a compound's behavior in both biological and chemical systems, influencing everything from bioavailability in drug formulations to reaction kinetics in synthesis.[2] This document details the aqueous and organic solvent solubility of this compound, explains the underlying physicochemical principles, and provides a validated experimental protocol for its determination. The intended audience includes researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this compound's solubility characteristics.

Introduction: The Critical Role of Solubility

2,5-Diaminopyridine and its salt forms are versatile building blocks used in the synthesis of various biologically active molecules, including agents targeting neurological disorders.[1] The hydrochloride salt, specifically the dihydrochloride, is often preferred in laboratory and industrial settings due to its enhanced stability and handling properties compared to the free base.[3]

Understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is paramount. Low aqueous solubility is a primary hurdle in drug development, often leading to poor oral bioavailability and challenging formulation development.[2][4] Conversely, in chemical synthesis, solvent selection is dictated by the solubility of reactants and is crucial for achieving optimal reaction rates and yields. This guide serves as a senior application scientist's perspective on the solubility profile of this compound, grounding theoretical knowledge in practical, verifiable methodology.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is the salt of a weak base (2,5-Diaminopyridine) and a strong acid (hydrochloric acid). The commercially available form is typically the dihydrochloride (C₅H₇N₃·2HCl), where both the pyridinic nitrogen and one of the amino groups are protonated.[1][5] This ionic nature is the single most important factor governing its solubility.

Table 1: Physicochemical Properties of 2,5-Diaminopyridine Dihydrochloride

| Property | Value | Source(s) |

| CAS Number | 26878-35-3 | [1][5] |

| Molecular Formula | C₅H₇N₃ · 2HCl | [1][5] |

| Molecular Weight | 182.05 g/mol | [1][5] |

| Appearance | Light pink, purple, or brown-gray solid | [1][6] |

| Melting Point | 264 - 271 °C (with decomposition) | [1][6][7] |

| Water Solubility | 1000 g/L (at 20 °C) | [6] |

Solubility Profile

The "like dissolves like" principle is the cornerstone of solubility prediction. As an ionic salt, 2,5-Diaminopyridine dihydrochloride exhibits high polarity and its solubility is greatest in polar solvents capable of solvating the charged ions.

Aqueous Solubility

2,5-Diaminopyridine dihydrochloride is highly soluble in water.[6] The dissolution process involves the dissociation of the salt into the protonated diaminopyridinium cation and chloride anions, which are readily hydrated by water molecules through strong ion-dipole interactions and hydrogen bonding.

-

Effect of pH: The solubility of amine salts is highly dependent on pH.[3][4][8] In acidic and neutral aqueous media (pH 1.2-6.8), 2,5-Diaminopyridine will exist predominantly in its protonated, ionized form. This ionization is key to its high water solubility.[9] If the pH is raised significantly into the alkaline range, the compound would be deprotonated to the less soluble free base (2,5-Diaminopyridine), which has a reported water solubility of only 39 g/L.[10]

-

Effect of Temperature: For most solid solutes, solubility increases with temperature.[3] This endothermic process means that more this compound can be dissolved in hot water than in cold water.

Solubility in Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants, allowing them to solvate ions effectively. Therefore, 2,5-Diaminopyridine dihydrochloride is expected to have moderate to high solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and can effectively solvate cations. While they don't have hydrogens for donation, their polarity allows for significant solubility of many salts. For example, the analogous DAPI hydrochloride salt is soluble in DMSO at approximately 3 mg/mL.[12] Therefore, moderate solubility is expected.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low polarity and cannot effectively solvate the charged ions of the salt. The energy of solvation is insufficient to overcome the crystal lattice energy. Consequently, 2,5-Diaminopyridine dihydrochloride is expected to be insoluble or very poorly soluble in non-polar organic solvents.[11]

Table 2: Summary of Predicted Solubility for 2,5-Diaminopyridine Dihydrochloride

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water (pH 1.2-6.8) | Very High (1000 g/L) | Ionic salt, strong ion-dipole interactions and hydration.[6] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Solvents can solvate ions and participate in hydrogen bonding. |

| Polar Aprotic | DMSO, DMF | Low to Moderate | High polarity allows for cation solvation.[12] |

| Non-Polar | Hexane, Toluene | Insoluble / Poor | Insufficient polarity to overcome crystal lattice energy.[11] |

Experimental Protocol: Equilibrium Solubility Determination

To ensure scientific rigor, solubility must be determined experimentally. The saturation "shake-flask" method is the gold standard, recommended by regulatory bodies for its reliability.[8][13] This method measures the thermodynamic equilibrium solubility.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH-adjusted buffer, organic solvent) in a sealed, inert vial or flask. "Excess" is critical to ensure a saturated solution with undissolved solid remaining at equilibrium.[8]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical applications) using an orbital shaker or magnetic stirrer.[13] The time required to reach equilibrium should be determined in a preliminary experiment but is typically 24-72 hours.[14]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step; centrifugation (e.g., 15,000 rpm for 30 minutes) is the preferred method to avoid disturbing the equilibrium.[14] Filtration can be used but carries a risk of adsorption to the filter membrane.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with an appropriate mobile phase or solvent.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is most common as it provides both quantification and stability assessment by separating the parent compound from any potential degradants.[8]

-

Verification: Measure the final pH of the aqueous solution to ensure it has not shifted significantly due to the dissolution of the compound.[8] The presence of residual solid should also be confirmed visually.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Practical Implications

The solubility of 2,5-Diaminopyridine dihydrochloride is dominated by its ionic character. It is an exemplary case of a highly water-soluble salt, making it well-suited for aqueous formulations and as a stock solution for biological assays. Conversely, its poor solubility in non-polar organic solvents is a critical consideration for synthetic chemists. For reactions requiring non-polar conditions, the use of the free base or a different salt form may be necessary. The methodologies and principles outlined in this guide provide a robust framework for researchers to accurately assess and leverage the solubility characteristics of this important chemical intermediate.

References

- Chem-Impex. (n.d.). 2,5-Diaminopyridine dihydrochloride.

- Solubility of Things. (n.d.). Methylamine hydrochloride.

- PubChem. (n.d.). This compound.

- Nielsen, F., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). National Institutes of Health.

- Biosynth. (n.d.). 2,5-Diaminopyridine dihydrochloride.

- World Health Organization. (n.d.). Annex 4.

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Echemi. (n.d.). 2,5-Diaminopyridine dihydrochloride.

- Amerigo Scientific. (n.d.). 2,5-Diaminopyridine dihydrochloride (97%).

- ChemicalBook. (n.d.). 2,5-Diaminopyridine(4318-76-7).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- Cayman Chemical. (n.d.). DAPI (hydrochloride) Product Information.

- Sigma-Aldrich. (n.d.). 2,5-Diaminopyridine dihydrochloride.

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Quora. (2017). Why do amines dissolve in hydrochloric acid?.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. 2,5-Diaminopyridine dihydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. echemi.com [echemi.com]

- 7. 2,5-二氨基吡啶 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. quora.com [quora.com]

- 10. 2,5-Diaminopyridine(4318-76-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. who.int [who.int]

- 14. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Transition Points of 2,5-Diaminopyridine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the thermal properties of 2,5-Diaminopyridine hydrochloride, a key intermediate in pharmaceutical development and biochemical research. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of values to explain the causality behind its thermal behavior. We will demonstrate that this compound exhibits a melting point accompanied by significant decomposition, a critical factor influencing experimental design. Consequently, a conventional boiling point determination is scientifically unsound. This guide establishes Thermogravimetric Analysis (TGA) as the authoritative method for characterizing its thermal stability. Detailed, field-proven protocols for both melting point determination and TGA are provided, ensuring accurate, reproducible, and safe experimental execution.

Chemical Identity and Significance

2,5-Diaminopyridine is a disubstituted pyridine ring system that serves as a versatile building block in the synthesis of biologically active molecules.[1] Its hydrochloride salt is the common form utilized in laboratory settings to improve solubility and stability. It is crucial to clarify a point of potential ambiguity: while often referred to as the "hydrochloride," the most frequently cited and commercially available form corresponds to 2,5-Diaminopyridine dihydrochloride (CAS No. 26878-35-3).[2][3] This form, containing two equivalents of hydrochloric acid, is the primary subject of this guide.

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its established role in promoting neuronal survival and differentiation makes it a valuable molecule in neurobiology research and a cornerstone for drug discovery programs.[1] Understanding its fundamental physicochemical properties is therefore paramount for its effective and safe application.

Summary of Physicochemical Properties

The critical thermal data for 2,5-Diaminopyridine dihydrochloride is summarized below. It is imperative to note the caveats associated with these values, which will be explored in subsequent sections.

| Property | Value | Source(s) |

| Chemical Name | Pyridine-2,5-diamine, dihydrochloride | [3] |

| CAS Number | 26878-35-3 | [1][2][3] |

| Molecular Formula | C₅H₇N₃·2HCl | [1][3] |

| Molecular Weight | 182.05 g/mol | [1][3] |

| Appearance | Light pink, purple, or brown-gray solid | [1] |

| Melting Point | 264 - 271 °C (with decomposition) | [1] |

| Boiling Point | Not Applicable (Decomposes prior to boiling) | N/A |

In-Depth Analysis of Thermal Transition Points

Melting Point and Concurrent Decomposition

The melting point of a pure crystalline solid is typically a sharp, well-defined transition. For 2,5-Diaminopyridine dihydrochloride, however, the transition from solid to liquid is accompanied by thermal decomposition. This is consistently noted in literature and supplier specifications with the designation "(dec.)".[4][5]

Causality: The observed melting range of 264-271 °C represents the temperature at which the compound has absorbed sufficient energy to overcome the crystalline lattice forces. However, at this energetic state, the intramolecular bonds within the pyridine derivative become unstable and begin to fracture.[6] This chemical breakdown is visually observed as a darkening of the material, charring, or the evolution of gas.[7] Therefore, the "melting point" is more accurately a "melting and decomposition point." Reporting this as a sharp value is misleading; it is a range over which these two processes occur simultaneously. From a practical standpoint, this means the substance will not yield a clear, transparent liquid upon melting and cannot be re-solidified to its original form.

The Fallacy of a Boiling Point Determination

Boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, allowing it to transition into the gaseous state. This phenomenon relies on the substance remaining chemically intact in the liquid phase as thermal energy increases.[8]

Authoritative Insight: Given that 2,5-Diaminopyridine dihydrochloride begins to decompose at its melting point (~264 °C), it is a scientific impossibility for it to reach a boiling point at standard atmospheric pressure. Any reported boiling point for this compound should be treated as a theoretical, extrapolated value and not an experimentally verifiable property. Attempting to heat the decomposed melt to a higher temperature will only induce further, more vigorous decomposition, creating a complex mixture of degradation products. The thermal energy required to break the intermolecular forces for boiling is far exceeded by the energy that causes the intramolecular bonds to break.[9]

For thermally unstable compounds, the scientifically rigorous approach is not to measure a boiling point but to characterize the thermal stability profile. The premier technique for this is Thermogravimetric Analysis (TGA).[10][11]

Experimental Protocols for Accurate Determination

Trustworthy data is built upon robust and validated protocols. The following methodologies are designed to provide accurate and reproducible results for the thermal analysis of 2,5-Diaminopyridine dihydrochloride.

Protocol: Melting Point Determination (with Decomposition)

This protocol utilizes the capillary method, which is standard for organic compounds. The key modifications address the concurrent decomposition.[12]

Objective: To determine the temperature range over which the compound melts and visibly decomposes.

Methodology:

-

Sample Preparation:

-

Ensure the 2,5-Diaminopyridine dihydrochloride sample is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting range.[13]

-

Finely grind a small amount of the sample into a powder using a mortar and pestle.

-

Pack the powdered sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end of the tube firmly on a hard surface.[13]

-

-

Instrument Setup (Automated Apparatus):

-

Set the start temperature to ~250 °C.

-

Crucially, set the heating rate to 5 °C/min. A slower rate (e.g., 1 °C/min) may cause premature decomposition before the melting transition is reached, while a much faster rate can lead to an erroneously high reading. For substances that decompose, a 5 °C/min rate is recommended.[12]

-

Set the end temperature to ~280 °C.

-

-

Measurement and Observation:

-

Insert the packed capillary into the heating block.

-

Initiate the heating program.

-

Observe the sample closely through the magnified viewfinder.

-

Record T₁: The temperature at which the first droplet of liquid is observed amongst the solid particles.

-

Record T₂: The temperature at which the last solid particle transitions to the liquid phase.

-

Record Observations: Note any and all visual changes throughout the process, such as color change (e.g., from light pink to dark brown/black), charring, and any evidence of gas evolution (bubbling).[7]

-

-

Reporting:

-

Report the result as a range (T₁ - T₂).

-

Append the report with the letter "d" to signify decomposition (e.g., 265-269 °C d.).[13]

-

Include all visual observations in the experimental notes.

-

Diagram: Melting Point Determination Workflow A logical flow for the accurate measurement of a melting point with decomposition.

Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for assessing the thermal stability and decomposition profile of the compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][10]

Objective: To determine the onset temperature of decomposition and characterize the mass loss profile of 2,5-Diaminopyridine dihydrochloride.

Methodology:

-

Instrument Calibration & Setup:

-

Perform routine calibration checks for mass and temperature using certified standards as per instrument guidelines.

-

Select an appropriate sample pan (typically platinum or alumina).

-

Tare the balance with the empty sample pan.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried, powdered 2,5-Diaminopyridine dihydrochloride into the tared sample pan. A smaller sample size minimizes thermal gradients.[14]

-

-

Experimental Conditions:

-

Purge Gas: Set a high-purity nitrogen (N₂) gas flow at a rate of 50-100 mL/min to provide an inert atmosphere. This prevents oxidative decomposition and isolates the thermal decomposition pathway.[5]

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Acquisition: Record mass, time, and temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA thermogram.

-

Plot the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the Onset Temperature (T_onset): Identify the temperature at which significant mass loss begins. This is often calculated by the instrument software as the intersection of the baseline tangent with the tangent at the point of maximum mass loss rate.

-

Quantify the mass loss in distinct stages, if any are observed.

-

Diagram: TGA Experimental Workflow A standardized workflow for assessing thermal stability using TGA.

Factors Influencing Measurement Accuracy

Achieving accurate and reproducible data requires careful control over several experimental variables:

-

Sample Purity: Impurities, particularly residual solvents, can depress the melting range and lower the onset of decomposition.

-

Heating Rate: As discussed, the rate of temperature increase significantly impacts the observed transition temperature. Consistency is key for comparability between experiments.

-

Sample Packing: Inconsistent packing of the capillary tube can lead to poor heat transfer and a broader melting range.[13]

-

Instrument Calibration: Regular calibration of the thermometer in a melting point apparatus and the temperature and balance systems in a TGA is non-negotiable for data integrity.[11]

Safety and Handling Considerations

Based on available Safety Data Sheets (SDS), 2,5-Diaminopyridine dihydrochloride requires careful handling.[2][4][15]

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid dust formation.

-

Storage: Store in a tightly closed container in a cool, dry place.[1]

-

Thermal Decomposition Hazards: As established, heating the compound to high temperatures will cause decomposition. The resulting fumes may be toxic and irritating, containing nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. All thermal experiments must be conducted in well-ventilated instruments.

Conclusion

The thermal characterization of 2,5-Diaminopyridine dihydrochloride requires a scientifically nuanced approach. It possesses a melting point in the range of 264-271 °C, which is inextricably linked with its thermal decomposition. This property renders the concept of a boiling point at atmospheric pressure invalid. The authoritative technique for assessing its thermal limits is Thermogravimetric Analysis (TGA), which provides a clear onset of decomposition and a quantitative profile of mass loss upon heating. By employing the detailed, validated protocols within this guide, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and safe thermal data, facilitating the continued development of this important chemical intermediate.

References

- Aladdin. (n.d.). Safety Data Sheet: 2,5-Diaminopyridine dihydrochloride.

- Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.

- Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.

- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.

- ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals.

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

- Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis.

- Quora. (2020, December 23). What is the relationship between the boiling point of a substance and its thermal stability?

- University of Calgary. (n.d.). Melting Point Determination.

- Scribd. (2012, July 1). 03 Exp 2 Melting Point Determination.

- Reddit. (2020, August 18). Is thermal stability and boiling point not related? r/chemhelp.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- U.S. Pharmacopeia. (2011, December 2). <741> MELTING RANGE OR TEMPERATURE.

- Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points.

- ResearchGate. (2025, August 6). Critical temperatures of organic compounds from their boiling points.

- Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 6. quora.com [quora.com]

- 7. drugfuture.com [drugfuture.com]

- 8. Supplemental Topics [www2.chemistry.msu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. veeprho.com [veeprho.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]

- 15. capotchem.cn [capotchem.cn]

Introduction: The Molecular Blueprint of a Versatile Building Block

An In-Depth Technical Guide to the Spectral Analysis of 2,5-Diaminopyridine Hydrochloride

This compound is a significant heterocyclic compound, serving as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] Its structure, featuring a pyridine ring substituted with two amino groups, imparts unique chemical and physical properties that are leveraged in drug discovery and materials science.[2] A thorough characterization of this molecule is paramount for quality control, reaction monitoring, and structural elucidation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed "molecular blueprint," offering invaluable insights into its electronic and structural framework. This guide serves as a technical resource for researchers and scientists, providing a detailed analysis of the spectral data of this compound, grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.[3] For this compound, NMR confirms the arrangement of protons and carbons on the pyridine ring and provides insight into the electronic effects of the amino substituents and the protonated ring nitrogen.

The formation of a hydrochloride salt significantly influences the NMR spectrum. The positive charge on the pyridinium nitrogen atom decreases the electron density on the ring carbons, leading to a general downfield shift for all proton and carbon signals compared to the free base.[4] Conversely, the amino groups are electron-donating, which would typically cause an upfield shift. The observed chemical shifts represent a net balance of these opposing electronic effects.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their connectivity. The aromatic protons of the pyridine ring resonate in the characteristic downfield region.[3]

Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-3 | 3 | ~6.8 - 7.2 | Doublet (d) |

| H-4 | 4 | ~7.5 - 7.8 | Doublet of Doublets (dd) |

| H-6 | 6 | ~8.0 - 8.3 | Doublet (d) |

| -NH₂ | 2, 5 | ~5.0 - 7.0 | Broad Singlet (br s) |

| N⁺-H | 1 | ~12.0 - 14.0 | Broad Singlet (br s) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The proton at the C6 position is expected to be the most deshielded (furthest downfield) due to its proximity to the electron-withdrawing protonated nitrogen atom.[3] The protons at C3 and C4 will appear at relatively higher fields. Spin-spin coupling between adjacent protons provides connectivity information, with typical ortho coupling constants (³J) around 4-6 Hz.[3]

-

Amine Protons (-NH₂): The protons of the two primary amine groups will typically appear as a broad singlet. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-

Pyridinium Proton (N⁺-H): The proton on the positively charged nitrogen will be significantly deshielded and appear as a broad signal at a very low field, often above 12 ppm.[4]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons, which would be replaced by deuterium in D₂O.[5]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹H NMR Structural Assignment Workflow